molecular formula C24H19Cl2N3OS B2929008 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206989-48-1

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2929008
CAS No.: 1206989-48-1
M. Wt: 468.4
InChI Key: CVFMVKSQMNJYTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .

Scientific Research Applications

Thiophene Analogues of Carcinogens

  • Research into thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which are structurally related to imidazole derivatives, has explored their potential carcinogenicity. These studies involve the synthesis of novel compounds and evaluation of their biological activities, indicating the role of structural analogues in understanding and predicting carcinogenic potential (Ashby et al., 1978).

Antitumor Activity of Imidazole Derivatives

  • Imidazole derivatives have been reviewed for their antitumor activities, showcasing a variety of compounds with promising pharmacological properties. This includes bis(2-chloroethyl)amino derivatives of imidazole and other related structures, underscoring the potential of these compounds in developing new antitumor drugs (Iradyan et al., 2009).

Synthesis and Evaluation of Benzofused Thiazole Derivatives

  • The synthesis and pharmacological evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties demonstrate the ongoing research into developing novel therapeutic agents. These studies not only provide insights into the synthesis of complex molecules but also their potential applications in treating various conditions (Raut et al., 2020).

Comprehensive Review in Benzothiazole-Based Molecules

  • A comprehensive review of benzothiazole-based molecules in medicinal chemistry has highlighted the broad spectrum of pharmacological activities of these compounds. This includes their role as anticancer, antibacterial, antifungal, anti-inflammatory, and other medicinal agents, demonstrating the diverse applications of such molecules in drug discovery (Keri et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs and their interactions with enzymes, receptors, and other proteins in the body. Without specific studies or data on this compound, it’s difficult to determine its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards .

Properties

IUPAC Name

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3OS/c25-20-12-11-18(13-21(20)26)22-14-27-24(29(22)15-17-7-3-1-4-8-17)31-16-23(30)28-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFMVKSQMNJYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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